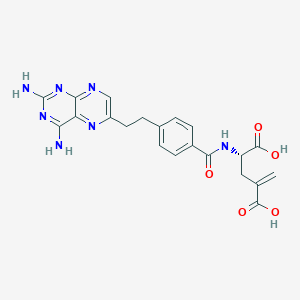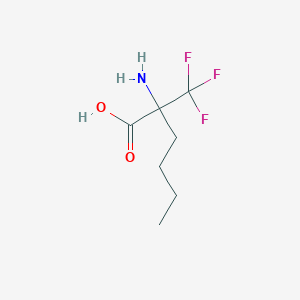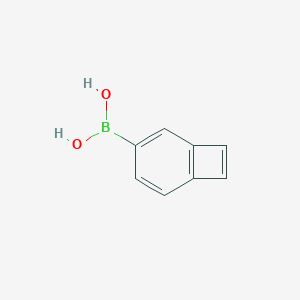
Benzocyclobutene-4-boronic acid
Vue d'ensemble
Description
Benzocyclobutene-4-boronic acid is a reagent used in various reactions . It is a boronic acid derivative, which are increasingly utilized in diverse areas of research .
Synthesis Analysis
Benzocyclobutene can be synthesized by C-H activation of methyl groups using a combination of Pd (OAc) 2 and P t Bu 3 as catalyst, K 2 CO 3 as the base, and DMF as solvent .Molecular Structure Analysis
The molecular formula of Benzocyclobutene-4-boronic acid is C8H9BO2 with an average mass of 147.97 Da .Chemical Reactions Analysis
Boronic acids, including Benzocyclobutene-4-boronic acid, are known to undergo various reactions. For instance, they can react rapidly with amines . They also play a crucial role in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
Benzocyclobutene-4-boronic acid has a predicted boiling point of 328.5±52.0 °C and a predicted density of 1.22±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Electronics and Microelectronics
Benzocyclobutene-4-boronic acid is utilized in the development of high-performance polymers with excellent dielectric properties and thermal stability. These polymers are crucial in the electronics industry, particularly for enameled wire varnish , large-scale integrated circuits , and as composite materials . The low water absorption and thermal expansion coefficient of these resins make them suitable for use in aerospace and military applications , where materials are subjected to extreme conditions .
Biorenewable Materials
The compound plays a role in creating biorenewable rosin-derived benzocyclobutene resins . These materials are promoted due to their sustainable and environmentally friendly nature compared to petroleum-based polymers. They exhibit good hydrophobicity and a low dielectric constant, suggesting potential applications in green electronics .
Medicine and Therapeutics
In the medical field, boronic acids, including Benzocyclobutene-4-boronic acid, are used as building blocks for constructing bioconjugates . These bioconjugates have applications in drug delivery , live-cell imaging , and theranostic approaches . They offer a new generation of high-precision therapeutics, with several representatives reaching the market.
Material Science
Benzocyclobutene-4-boronic acid contributes to the creation of thermosetting materials with properties like good hydrophobicity and low dielectric constant . These characteristics are valuable in material science for designing materials that require thermal stability and electrical insulation .
Chemical Synthesis
This compound is involved in thermal ring-opening polymerization processes. It provides reactive intermediates that can undergo dimerization and polymerization , or react with dienophiles to form Diels–Alder adducts . These reactions are fundamental in synthesizing new polymers and materials with desired properties .
Environmental Science
The development of bio-based polymers using Benzocyclobutene-4-boronic acid aligns with the growing concerns about the long-term sustainability and negative environmental footprint of traditional materials. These polymers may contribute to reducing reliance on non-renewable resources and minimizing environmental impact .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives are used to characterize monomers and polymers through techniques like mass spectroscopy , Fourier transform infrared spectroscopy , and nuclear magnetic resonance spectroscopy . These techniques are essential for understanding the structure and properties of new materials .
Solar Energy
Benzocyclobutene-4-boronic acid derivatives are also being explored for use in perovskite solar cells . They can serve as crosslinking additives to improve the stability and efficiency of these cells, which are a promising technology for sustainable energy production .
Mécanisme D'action
Target of Action
Benzocyclobutene-4-boronic acid is primarily used in the field of polymer synthesis . It serves as a monomer in the production of benzocyclobutene resins, which are high-performance polymers . These polymers have found extensive applications in various industries, including aerospace, electronics, and microelectronics .
Mode of Action
The benzocyclobutene unit in the compound can undergo a ring-opening reaction to provide reactive o-quinodimethane . This reactive intermediate can then undergo dimerization and polymerization, or react with a dienophile to form a Diels–Alder adduct . This interaction leads to the formation of benzocyclobutene resins .
Biochemical Pathways
The primary biochemical pathway involved in the action of Benzocyclobutene-4-boronic acid is the thermal ring-opening polymerization . This process allows the conversion of the monomer into a polymer . The resulting benzocyclobutene resins show excellent dielectric properties and thermal stability, and low water absorption and thermal expansion coefficient .
Result of Action
The result of the action of Benzocyclobutene-4-boronic acid is the formation of benzocyclobutene resins . These resins exhibit good dielectric properties and hydrophobicity, making them suitable for use in various industries . They have an average dielectric constant of 2.51 in a range of frequencies from 0.1 to 18 MHz .
Action Environment
The action of Benzocyclobutene-4-boronic acid is influenced by environmental factors such as temperature . The ring-opening reaction of benzocyclobutene units occurs when the temperature is raised above 200 °C . Therefore, the efficacy and stability of the compound are dependent on the control of the reaction conditions .
Orientations Futures
Propriétés
IUPAC Name |
3-bicyclo[4.2.0]octa-1(8),2,4,6-tetraenylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2/c10-9(11)8-4-3-6-1-2-7(6)5-8/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRGWGIIPDTAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612196 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195730-31-5 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Benzocyclobutene-4-boronic acid in polymer synthesis?
A1: Benzocyclobutene-4-boronic acid serves as a crucial monomer in the synthesis of bisbenzocyclobutene (BCB) polymers. [, ] It undergoes a ligand-free deboronated coupling reaction, typically with another halogenated benzocyclobutene derivative, to form a BCB dimer. This dimer can then undergo further polymerization, often through a thermally initiated ring-opening process, to create high-molecular-weight polymers. []
Q2: What are the advantages of using Benzocyclobutene-4-boronic acid in this synthesis over other methods?
A2: The utilization of Benzocyclobutene-4-boronic acid in ligand-free deboronated coupling reactions offers several advantages for BCB monomer synthesis. Firstly, this method can proceed efficiently at room temperature, eliminating the need for high temperatures and potentially harsh reaction conditions. [, ] This milder approach can be beneficial for preserving sensitive functional groups within the reacting molecules. Secondly, the Suzuki coupling reaction employed, which utilizes a palladium catalyst, demonstrates high selectivity towards the desired product, often leading to good yields. [] These features make Benzocyclobutene-4-boronic acid a valuable building block for synthesizing well-defined BCB monomers, contributing to the development of high-performance polymeric materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

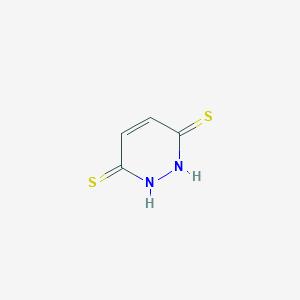

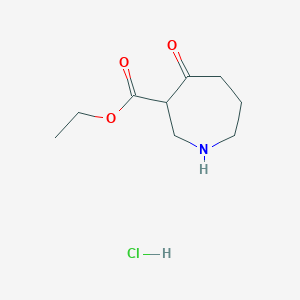
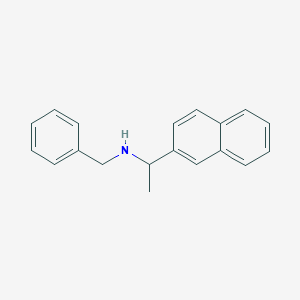

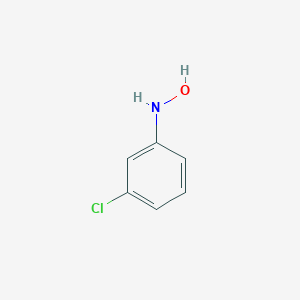

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)](/img/structure/B180450.png)

![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)
